5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(4-methylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-7-9-14(10-8-13)11-18(23)22-20-16(19(21)24)12-17(25-20)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPQJAWDCOKQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of 2-Aminothiophene Precursors
A widely adopted route involves the functionalization of 2-aminothiophene-3-carboxamide intermediates. As demonstrated in analogous syntheses, chloroacetyl chloride serves as an acylating agent under basic conditions:
Procedure :
- Starting material : 5-Phenyl-2-aminothiophene-3-carboxamide (1 equiv) is dissolved in anhydrous DMF.
- Acylation : Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by K₂CO₃ (2 equiv). The mixture is stirred for 6–8 hours at room temperature.
- Workup : The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol-DMF (4:1) to yield the chloroacetamide intermediate.
- Displacement : The chloro group is replaced with p-tolylamine via nucleophilic substitution in acetone under reflux, yielding the final product.
Key Conditions :
Hydrazide-Mediated Cyclization
Patent literature describes an alternative approach using thiophene hydrazide intermediates, though adaptations are required for the target compound:
Steps :
- Esterification : 2-Thiophenecarboxylic acid is converted to its methyl ester using methanol and H₂SO₄.
- Hydrazide formation : The ester reacts with hydrazine hydrate to form 2-thiophenecarbohydrazide.
- Bisamide synthesis : Treatment with oxalyl chloride generates a bisamide intermediate.
- Oxadiazole formation : Reaction with trichloroisocyanuric acid yields a 1,3,4-oxadiazole ring, which is subsequently opened with p-tolylamine to install the acetamido group.
Limitations :
- Requires multiple purification steps (column chromatography, recrystallization)
- Lower overall yield (~50%) compared to direct acylation
Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature Control
- Acylation at 0°C minimizes dimerization of the chloroacetamide intermediate.
- Displacement reactions require reflux (56–60°C) to achieve complete conversion within 4–6 hours.
Analytical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹) :
- 3280–3240 (N–H stretch, carboxamide)
- 1705–1660 (C=O, acetamido and carboxamide)
- 2225 (C≡N, if nitrile intermediates are used)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.35 (s, 3H, CH₃ from p-tolyl)
- δ 4.50 (s, 2H, CH₂ from acetamido)
- δ 7.20–7.60 (m, 9H, aromatic protons)
- δ 10.05 (s, 1H, NH carboxamide)
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 21.1 (CH₃, p-tolyl)
- δ 42.3 (CH₂, acetamido)
- δ 113.1–137.8 (aromatic carbons)
- δ 165.6 (C=O, carboxamide)
- δ 170.4 (C=O, acetamido)
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
A comparison of key structural features and substituents is summarized below:
Key Observations :
- The target compound and 5-cyano-N-(4-methoxyphenyl) derivatives share acetamido and carboxamide groups but differ in substituents at position 5 (phenyl vs. cyano).
- JAMI1001A features a saturated tetrahydrobenzothiophene core and a trifluoromethylpyrazole moiety, which may enhance blood-brain barrier penetration for AMPA receptor modulation .
- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate and the methyl ester analog replace carboxamide with ester groups, reducing hydrogen-bonding capacity and altering metabolic stability.
Physicochemical Properties
Biological Activity
5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide is a compound belonging to the thiophene class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the acylation of thiophene derivatives. The reaction conditions often include the use of coupling agents and specific solvents to achieve optimal yields. For example, a common synthetic pathway may involve the reaction of 5-phenylthiophene with acetic anhydride in the presence of a base, followed by amination with p-toluidine.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Several derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound was also noted for its ability to inhibit biofilm formation, which is crucial for preventing chronic infections .
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored in various cancer cell lines:
- Cell Viability Assays : In vitro studies using MTT assays indicated that certain thiophene derivatives significantly reduced cell viability in human colorectal adenocarcinoma (Caco-2) cells, with reductions up to 39.8% compared to untreated controls .
- Structure-Activity Relationship : The introduction of specific substituents on the thiophene ring was found to enhance anticancer activity, suggesting that structural modifications can lead to improved therapeutic efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated multiple thiophene derivatives for their antimicrobial properties against drug-resistant strains. The results indicated that modifications in the thiophene structure could lead to enhanced activity against resistant bacterial strains .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiophene derivatives against various cancer types, including breast and lung cancers. The study concluded that certain derivatives exhibited promising cytotoxicity, warranting further exploration for potential drug development .
Data Summary
| Activity Type | Tested Pathogens/Cancer Cell Lines | Observed Effects | MIC/MBC Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition of growth | 0.22 - 0.25 μg/mL |
| Anticancer | Caco-2, A549 | Reduced viability by up to 39.8% | Not specified |
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 60–80°C during condensation to balance reaction rate and side-product formation .
- Solvent Choice : Dichloromethane or toluene for solubility and stability of intermediates .
- Catalysts : Piperidine/acetic acid for Knoevenagel condensations (e.g., acrylamido group formation) .
Basic: What spectroscopic and computational methods are used for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and amide NH (δ 8.0–10.0 ppm). Confirm substituent positions via coupling patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex thiophene derivatives .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₂₀H₁₉N₂O₂S: 367.1218) .
- X-ray Crystallography : Determine bond angles/distances (e.g., thiophene ring planarity) .
Advanced: How can molecular docking studies elucidate the compound’s bioactivity?
Answer:
Methodology :
Target Selection : Prioritize proteins like cyclooxygenase-2 (COX-2) or kinases based on structural analogs’ activities .
Docking Software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS3e) .
Parameterization :
- Grid box centered on the active site (e.g., COX-2: 20 ų).
- Ligand flexibility enabled for amide and thiophene rotations.
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Example : A docking score of −9.2 kcal/mol for COX-2 suggests strong binding, corroborated by in vitro IC₅₀ = 2.1 µM .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Common Contradictions : Discrepancies in IC₅₀ values or selectivity profiles.
Resolution Strategies :
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Normalize data to protein content (Bradford assay) .
- Purity Verification : HPLC purity >95% (C18 column, acetonitrile/water gradient) to exclude impurities .
- Structural Confirmation : Compare with analogs (e.g., 4-methyl vs. 4-phenyl substitution alters COX-2 selectivity) .
Basic: What functional group transformations are feasible for this compound?
Answer:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄/H₂SO₄, 0°C | Thiophene → Sulfone |
| Reduction | LiAlH₄ in THF | Amide → Amine |
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro group at thiophene C4 position |
| Hydrolysis | NaOH/EtOH reflux | Ester → Carboxylic acid |
Example : Nitration at C4 enhances antimicrobial activity by increasing electrophilicity .
Advanced: How do substituents on the thiophene ring influence biological activity?
Answer:
Substituent Effects (Table) :
| Position | Substituent | Biological Activity | Reference |
|---|---|---|---|
| C2 | p-Tolylacetamido | Anticancer (IC₅₀ = 3.8 µM, MCF-7) | |
| C5 | Phenyl | Antioxidant (EC₅₀ = 12 µM, DPPH assay) | |
| C4 | Methyl | Reduced COX-2 inhibition (ΔΔG = +1.5 kcal/mol) |
Mechanistic Insight : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving DNA intercalation .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Recrystallization : Ethanol/water (70:30) for high-purity crystals (yield: 65–80%) .
- Column Chromatography : Silica gel, gradient elution (hexane → ethyl acetate) for polar by-products .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical purity >99% .
Advanced: What computational methods predict the compound’s reactivity and stability?
Answer:
- DFT Calculations (Gaussian 16) :
- HOMO/LUMO : Predict redox behavior (e.g., HOMO = −5.2 eV correlates with antioxidant activity) .
- Thermodynamic Stability : Gibbs free energy (ΔG < 0 for spontaneous reactions) .
- MD Simulations (GROMACS) : Assess protein-ligand complex stability (RMSD < 2.0 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
